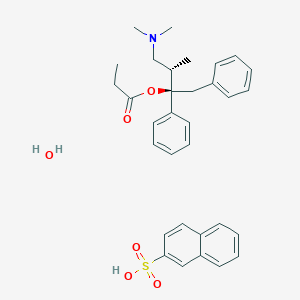

Levopropoxyphene napsylate

Vue d'ensemble

Description

Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was historically used as an antitussive, a medication recommended for the treatment of cough and associated respiratory tract disorders . Unlike its enantiomer, dextropropoxyphene, which has analgesic effects, levopropoxyphene primarily exhibits antitussive properties .

Méthodes De Préparation

The synthesis of levopropoxyphene involves several key steps:

Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.

Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to yield an amino alcohol.

Esterification: The amino alcohol is esterified using propionic anhydride to produce the final compound.

Analyse Des Réactions Chimiques

Key Reactions:

-

Friedel-Crafts Acylation :

Benzene reacts with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form propiophenone. -

Mannich Reaction :

Propiophenone undergoes a reaction with formaldehyde (HCHO) and dimethylamine [(CH₃)₂NH] to yield an aminoketone intermediate. -

Grignard Reaction :

The aminoketone reacts with benzylmagnesium bromide (C₆H₅CH₂MgBr) to form an amino alcohol. -

Esterification :

The amino alcohol is esterified with propionic anhydride [(CH₃CH₂CO)₂O] to produce levopropoxyphene .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, propionyl chloride | Propiophenone |

| Mannich Reaction | Formaldehyde, dimethylamine | Aminoketone intermediate |

| Grignard Reaction | Benzylmagnesium bromide | Amino alcohol |

| Esterification | Propionic anhydride | Levopropoxyphene propionate |

Metabolic Reactions

Levopropoxyphene undergoes hepatic metabolism, primarily through oxidation and conjugation :

Oxidation Pathways:

-

Cytochrome P450 Enzymes :

The tertiary amine group undergoes N-demethylation, forming metabolites with reduced antitussive activity. -

Aromatic Hydroxylation :

The naphthalene sulfonate moiety is hydroxylated at the 1- and 4-positions .

Conjugation Pathways:

-

Glucuronidation :

The hydroxylated metabolites form glucuronide conjugates for renal excretion.

| Metabolic Pathway | Enzymes Involved | Primary Metabolites |

|---|---|---|

| N-Demethylation | CYP3A4, CYP2D6 | N-Desmethyl levopropoxyphene |

| Aromatic Hydroxylation | CYP1A2 | 1-Hydroxy-naphthalenesulfonate |

| Glucuronidation | UGT1A1, UGT2B7 | Glucuronide conjugates |

Degradation and Stability

The compound is susceptible to hydrolysis and oxidation under specific conditions:

Hydrolysis:

-

Ester Hydrolysis :

The propionate ester bond hydrolyzes in acidic or alkaline media, yielding the free amino alcohol and propionic acid .

Oxidation:

-

Peroxide-Mediated Oxidation :

The tertiary amine oxidizes to an N-oxide derivative in the presence of hydrogen peroxide (H₂O₂) .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Acidic/alkaline pH, heat | Amino alcohol + propionic acid |

| N-Oxidation | H₂O₂, room temperature | Levopropoxyphene N-oxide |

Receptor Interactions

Though not traditional chemical reactions, levopropoxyphene’s antitussive action involves non-covalent interactions :

-

Mu-Opioid Receptor Agonism : Binds weakly to μ-opioid receptors, inhibiting cough reflexes without significant analgesia .

-

Sigma-1 Receptor : Exhibits poor binding compared to other antitussives like dextromethorphan .

Comparative Reactivity

| Property | This compound | Dextropropoxyphene |

|---|---|---|

| Ester Hydrolysis Rate | Moderate (pH-dependent) | Slow (steric hindrance) |

| Metabolic Half-Life | 6–8 hours | 12–15 hours |

| Primary Use | Antitussive | Analgesic |

Research Gaps

Applications De Recherche Scientifique

Analgesic Properties

Levopropoxyphene napsylate has been utilized for its pain-relieving effects, particularly in treating mild to moderate pain. Its mechanism involves modulation of opioid receptors, similar to other opioids, but it is considered less potent than traditional opioids like codeine .

Antitussive Use

The compound was also marketed as an antitussive agent, effective in suppressing coughs associated with respiratory tract disorders . However, it was withdrawn from the market due to safety concerns and the availability of more effective alternatives.

Treatment of Narcotic Addiction

This compound has been explored as a treatment option for narcotic addiction due to its morphine-like activity, which may help mitigate withdrawal symptoms .

Efficacy Studies

Clinical trials have demonstrated that this compound can provide analgesia comparable to that of acetaminophen but with a different side effect profile . A notable study reported adverse effects such as nausea at higher doses (100 mg six times daily) among participants with nonproductive coughs .

Safety and Side Effects

Despite its potential benefits, this compound has been associated with several adverse effects, including gastrointestinal disturbances and risks related to opioid use such as dependency and overdose . The compound's withdrawal from the market in the 1970s was largely due to these safety concerns.

Comparative Analysis with Other Opioids

| Property | This compound | Dextropropoxyphene | Codeine |

|---|---|---|---|

| Analgesic Potency | Moderate | Low | Moderate to High |

| Antitussive Activity | Yes | Yes | No |

| Risk of Dependency | Moderate | High | High |

| Common Side Effects | Nausea | Drowsiness | Constipation |

Mécanisme D'action

Levopropoxyphene exerts its antitussive effects by binding to specific receptors in the brain, although it binds poorly to the sigma-1 receptor compared to other antitussives . The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve modulation of neurotransmitter release in the central nervous system .

Comparaison Avec Des Composés Similaires

Dextropropoxyphene: Exhibits analgesic effects and is used as a pain reliever.

Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.

Other similar compounds include:

Dextromethorphan: Another antitussive with a different mechanism of action.

Codeine: An opioid used for its analgesic and antitussive effects.

Levopropoxyphene’s uniqueness lies in its specific antitussive action without significant analgesic effects, distinguishing it from other compounds in its class.

Activité Biologique

Levopropoxyphene napsylate, a compound derived from levopropoxyphene, has been primarily studied for its antitussive properties and potential analgesic effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings supported by case studies and relevant research.

Chemical Structure and Properties

This compound is chemically characterized as o:-Z-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol propionate 2-naphthalenesulfonate hydrate . Its molecular formula is , with a molecular weight of approximately 339.47 g/mol . The compound exhibits chirality due to the presence of two chiral centers, with the biologically active form being the α-isomer .

This compound acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor. This interaction leads to several downstream effects:

- G-Protein Coupling : Upon binding to the receptor, levopropoxyphene induces the exchange of GDP for GTP in G-protein alpha subunits, activating various intracellular signaling pathways .

- Inhibition of Adenylate Cyclase : This results in decreased cyclic AMP levels, which is crucial for modulating pain and cough reflexes .

- Calcium Channel Modulation : The compound influences both N-type and L-type calcium channels, contributing to its analgesic effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it undergoes significant hepatic metabolism. Key points include:

- Metabolism : Primarily metabolized in the liver via oxidation and conjugation processes .

- Half-life : The elimination half-life is variable but generally supports its use in chronic cough management.

- Bioavailability : While specific data on bioavailability is limited, it is inferred from similar compounds that it may exhibit moderate oral bioavailability .

Antitussive Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating chronic cough. A notable study reported that patients receiving this medication experienced significant reductions in cough frequency compared to placebo groups .

Analgesic Activity

Although primarily known for its antitussive properties, this compound also exhibits analgesic effects. Case studies have shown its potential in managing pain associated with narcotic addiction through morphine-like activity, although it was less effective than traditional opioids .

Side Effects and Toxicity

The side effects associated with this compound include:

- Common Side Effects : Drowsiness, fatigue, and ataxia have been frequently reported .

- Serious Adverse Effects : Rare cases of hepatotoxicity and allergic reactions necessitate monitoring during prolonged use .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 55557-30-7 |

| Molecular Formula | |

| Molecular Weight | 339.47 g/mol |

| Mechanism of Action | Mu-opioid receptor agonist |

| Primary Uses | Antitussive; potential analgesic |

| Common Side Effects | Drowsiness, fatigue, ataxia |

| Serious Adverse Effects | Hepatotoxicity (rare), allergic reactions |

Propriétés

Numéro CAS |

55557-30-7 |

|---|---|

Formule moléculaire |

C32H37NO5S |

Poids moléculaire |

547.7 g/mol |

Nom IUPAC |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |

Clé InChI |

VZPXFHVJUUSVLH-VNJAQMQMSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |

SMILES isomérique |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

SMILES canonique |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Synonymes |

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?

A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.